Tafamidis

概要

説明

タファミジスは、主にトランスサイレチンアミロイドーシスを治療するために使用される医薬品です。トランスサイレチンアミロイドーシスは、アミロイド線維が組織に蓄積し、臓器の機能不全を引き起こす疾患です。 タファミジスは、家族性アミロイド心筋症および家族性アミロイドニューロパチー、ならびに野生型トランスサイレチンアミロイドーシスの治療に特に有効です 。 タファミジスは、トランスサイレチンタンパク質を安定化させることで作用し、その解離とアミロイド線維へのその後の凝集を阻止します .

準備方法

合成経路と反応条件: タファミジスの合成は、通常、4-アミノ-3-ヒドロキシ安息香酸から始まる複数ステップのプロセスを含みます 。 このプロセスには次のものがあります。

- ベンゾオキサゾール中間体の形成。

- ジクロロフェニル基を導入するための塩素化。

- 最終的なベンゾオキサゾール構造を形成するための環化。

工業的生産方法: 工業的生産方法は、収率を向上させ、有害な試薬の使用を減らすために最適化されています。 そのような方法の1つは、タファミジスの調製とその精製のためのワンポットプロセスを含みます 。 この方法は、クロマトグラフィー精製や金属触媒を必要としないため、大規模生産に有利です .

3. 化学反応解析

反応の種類: タファミジスは、次のものを含むさまざまな化学反応を受けます。

酸化: タファミジスは比較的安定しており、有意な酸化分解は起こりません。

還元: 還元反応は、タファミジスでは一般的に見られません。

置換: タファミジスは、特にジクロロフェニル基に関与する置換反応を受けます。

一般的な試薬と条件:

酸化: 穏やかな酸化剤を使用できますが、タファミジスは一般的に安定しています。

還元: 通常は適用できません。

置換: ハロゲン化剤を置換反応に使用できます。

主要な生成物: これらの反応から生成される主要な生成物は、安定化されたトランスサイレチンタンパク質であり、アミロイド線維の形成を防ぎます .

4. 科学研究の応用

タファミジスは、幅広い科学研究の応用を持っています。

化学: タンパク質安定化とアミロイド阻害を研究するためのモデル化合物として使用されます。

生物学: タンパク質の折り畳みと安定化における役割について調査されています。

化学反応の分析

Types of Reactions: Tafamidis undergoes various chemical reactions, including:

Oxidation: this compound is relatively stable and does not undergo significant oxidative degradation.

Reduction: Reduction reactions are not commonly associated with this compound.

Substitution: this compound can undergo substitution reactions, particularly involving the dichlorophenyl groups.

Common Reagents and Conditions:

Oxidation: Mild oxidizing agents can be used, but this compound is generally stable.

Reduction: Not typically applicable.

Substitution: Halogenating agents can be used for substitution reactions.

Major Products: The major product formed from these reactions is the stabilized transthyretin protein, which prevents amyloid fibril formation .

科学的研究の応用

Tafamidis has a wide range of scientific research applications:

Chemistry: Used as a model compound to study protein stabilization and amyloid inhibition.

Biology: Investigated for its role in protein folding and stabilization.

作用機序

タファミジスは、トランスサイレチン四量体のチロキシン結合部位に結合することで作用し、四量体を安定化させて、モノマーへの解離を阻止します 。 この安定化により、誤って折り畳まれてアミロイド線維に凝集する可能性のあるモノマーの量を減らします 。 タファミジスの分子標的はトランスサイレチンタンパク質であり、その経路にはアミロイド生成の阻害が含まれます .

類似化合物:

ジフルニサル: 別のトランスサイレチン安定化剤ですが、化学構造が異なります。

アコラミド: トランスサイレチンアミロイドーシスの代替治療法。

比較: タファミジスは、トランスサイレチンタンパク質に対する高い親和性と選択性でユニークであり、タンパク質を効果的に安定化させ、アミロイド線維の形成を防ぎます 。 ジフルニサルとは異なり、タファミジスは抗炎症作用を持たないため、非ステロイド系抗炎症薬に関連する副作用のリスクが軽減されます .

タファミジスは、その特定の作用機序と、トランスサイレチンアミロイドーシスに対する最初の疾患修飾療法として承認されたことで際立っています .

類似化合物との比較

Diflunisal: Another transthyretin stabilizer, but with a different chemical structure.

Acoramidis: An alternative treatment for transthyretin amyloidosis.

Comparison: Tafamidis is unique in its high affinity and selectivity for the transthyretin protein, making it highly effective in stabilizing the protein and preventing amyloid fibril formation . Unlike Diflunisal, this compound does not have anti-inflammatory properties, which reduces the risk of side effects associated with non-steroidal anti-inflammatory drugs .

This compound stands out due to its specific mechanism of action and its approval as the first disease-modifying therapy for transthyretin amyloidosis .

生物活性

Tafamidis is a small-molecule drug that has emerged as a significant therapeutic agent for treating transthyretin amyloidosis (ATTR), a condition characterized by the deposition of misfolded transthyretin (TTR) protein in various tissues. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, and safety profile, supported by diverse research findings and case studies.

This compound functions as a kinetic stabilizer of TTR, binding selectively to the thyroxine-binding sites on the TTR tetramer. By stabilizing this structure, this compound prevents the dissociation of TTR into monomers, which are prone to misfolding and aggregation into amyloid fibrils. This mechanism is crucial in slowing the progression of amyloid diseases.

Key Mechanistic Insights

- Binding Affinity : this compound exhibits high affinity for TTR, effectively inhibiting amyloid fibril formation by stabilizing the tetrameric form of the protein .

- Impact on Gene Expression : Studies have shown that this compound can reduce the expression and activity of tissue factor (TF) in endothelial cells, indicating its potential role in modulating inflammatory responses associated with amyloidosis .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials, demonstrating its effectiveness in both hereditary and sporadic forms of ATTR.

Clinical Trial Data

Case Studies

- Case Study 1 : A 65-year-old male diagnosed with Val122Ile variant ATTR-CM showed marked improvement in cardiac function and reduced hospitalizations after 12 months on this compound.

- Case Study 2 : A patient with familial amyloid polyneuropathy experienced stabilization of neuropathic symptoms and improved nutritional status over an 18-month treatment period.

Safety Profile

This compound has been associated with a favorable safety profile. Common adverse effects include mild gastrointestinal disturbances; however, serious adverse events are rare. Long-term studies indicate that this compound does not induce significant metabolic changes or toxicity, making it a well-tolerated option for patients with ATTR .

Post-Marketing Surveillance

Recent analyses of post-market adverse events reported through the FDA indicate that this compound is generally well-tolerated with low incidence rates for severe side effects .

特性

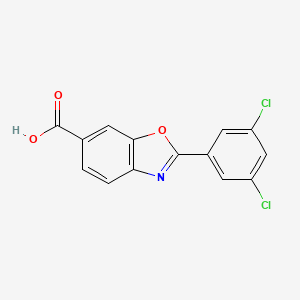

IUPAC Name |

2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEIIPDJKFWEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208185 | |

| Record name | Tafamidis | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50mg/mL | |

| Record name | Tafamidis | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Genetic mutations or natural misfolding of transthyretin destabalizes transthyretin tetramers, leading to their dissociation and aggregation in tissues, and disrupting the normal function of these tissues. Tafamidis binds to transthyretin tetramers at the thyroxin binding sites, stabilizing the tetramer, reducing the availability of monomers for amyloidogenesis. | |

| Record name | Tafamidis | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

594839-88-0 | |

| Record name | Tafamidis | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594839-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tafamidis [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0594839880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tafamidis | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tafamidis | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAFAMIDIS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FG9H9D31J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。